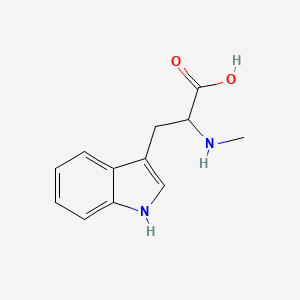

3-(1H-indol-3-yl)-2-(methylamino)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCIKBSVHDNIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967027 | |

| Record name | N-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-59-2, 526-31-8 | |

| Record name | N-Methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of N Methyltryptophan

The biosynthesis of N-methyltryptophan originates from the common amino acid L-tryptophan. The key enzymatic step is the N-methylation of the primary amine group of L-tryptophan. This reaction is catalyzed by a class of enzymes known as N-methyltransferases.

While the broader mechanisms of tryptophan metabolism are well-documented, the specific pathway for the N-methylation of the free amino acid L-tryptophan is less universally characterized and can be specific to the organism and the ultimate metabolic fate of the compound. In the context of secondary metabolite biosynthesis, this methylation is often carried out by a dedicated N-methyltransferase (NMT) domain within a larger non-ribosomal peptide synthetase (NRPS) enzyme complex.

The general reaction for the formation of N-methyltryptophan can be summarized as follows:

L-tryptophan + S-adenosyl-L-methionine (SAM) → N-methyl-L-tryptophan + S-adenosyl-L-homocysteine (SAH)

In this transformation, S-adenosyl-L-methionine (SAM) serves as the methyl group donor, a common role for this molecule in numerous biological methylation reactions. The N-methyltransferase enzyme facilitates the transfer of the methyl group from SAM to the amino group of L-tryptophan.

Precursor Role in Chondramide Biosynthesis

Chondramides are a group of highly cytotoxic depsipeptides produced by the myxobacterium Chondromyces crocatus. These natural products have garnered significant interest due to their potent biological activities. N-methyltryptophan is a key structural component of chondramides.

The biosynthesis of chondramides is a complex process orchestrated by a large multi-modular enzyme system known as a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid. Within this enzymatic assembly line, specific domains are responsible for the selection, activation, and incorporation of each building block.

The chondramide biosynthetic gene cluster in Chondromyces crocatus contains a gene encoding for an NRPS module that includes an N-methyltransferase (NMT) domain. This domain is responsible for the methylation of a tryptophan residue during the assembly of the chondramide molecule. It is at this stage that the N-methyltryptophan moiety is formed and integrated into the growing peptide-polyketide chain.

The incorporation of N-methyltryptophan is critical for the final structure and, consequently, the biological activity of the chondramides. The presence of the N-methyl group can influence the conformation of the molecule and its interactions with biological targets.

Contributions to Other Indole Alkaloid Pathways

Indole (B1671886) alkaloids are a large and diverse class of secondary metabolites that are characterized by the presence of an indole ring system, which is derived from tryptophan. Many indole alkaloids possess significant pharmacological properties.

N-methyltryptophan serves as a precursor in the biosynthesis of certain indole alkaloids. The methylation of the amino group of tryptophan can be an early step in the pathway, leading to a variety of N-methylated indole alkaloid structures.

The enzymatic machinery for the N-methylation of tryptophan and its derivatives is a key factor in the diversification of indole alkaloid structures. While some pathways may involve the methylation of tryptamine (the decarboxylated form of tryptophan) by enzymes such as indolethylamine N-methyltransferase (INMT), other pathways utilize N-methyltryptophan directly. The specific pathway employed depends on the organism and the final alkaloid being produced.

The presence of an N-methyl group in the final indole alkaloid can significantly impact its bioactivity, receptor binding affinity, and metabolic stability.

Chemical Synthesis and Derivatization of 3 1h Indol 3 Yl 2 Methylamino Propanoic Acid

Synthetic Methodologies for Enantiomerically Pure N-Methyltryptophan

The preparation of optically pure N-methyltryptophan is crucial for its application in stereospecific synthesis and biological studies. The primary approaches to obtain single enantiomers involve either direct asymmetric synthesis or the resolution of a racemic mixture.

Chiral Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One prominent method involves the use of chiral auxiliaries, such as those derived from amino acids. The Schöllkopf chiral auxiliary, a bislactim ether derived from valine and glycine (B1666218), is a well-established tool for the asymmetric synthesis of α-amino acids. acs.orgnih.gov In this approach, the chiral auxiliary is deprotonated to form a chiral nucleophile, which then reacts with a suitable electrophile. For the synthesis of N-methyltryptophan, a protected 3-(halomethyl)indole would serve as the electrophile. Subsequent hydrolysis of the resulting adduct under acidic conditions cleaves the auxiliary and reveals the desired α-amino acid ester. The N-methylation can be performed at a later stage.

Another powerful chiral auxiliary-based method utilizes Evans oxazolidinones. These auxiliaries are acylated and then stereoselectively alkylated at the α-position. For N-methyltryptophan synthesis, an N-acylated oxazolidinone can be alkylated with a protected 3-(halomethyl)indole. Subsequent cleavage of the auxiliary yields the enantiomerically enriched amino acid.

Asymmetric alkylation of glycine equivalents is another effective strategy. For instance, a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand can be deprotonated and then alkylated with high diastereoselectivity. researchgate.net The chiral ligand directs the approach of the electrophile, leading to a high degree of stereocontrol. Hydrolysis of the resulting complex releases the desired amino acid. A related approach involves the asymmetric alkylation of a chiral nucleophilic glycine equivalent with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, which has been used for the synthesis of 7-aza-tryptophan and demonstrates excellent diastereoselectivity. researchgate.net

Enzymatic approaches are also valuable for the synthesis of tryptophan analogs. For example, the β-subunit of tryptophan synthase (TrpB) has been engineered to catalyze the asymmetric alkylation of ketones, showcasing the potential of enzymes in forming chiral C-C bonds. nih.gov

| Approach | Chiral Source | Key Transformation | Diastereomeric/Enantiomeric Excess |

| Schöllkopf Method | (R)- or (S)-Bislactim ether | Alkylation of chiral glycine enolate | High diastereoselectivity acs.orgnih.gov |

| Evans Oxazolidinone | Chiral oxazolidinone | Alkylation of chiral N-acyl imide enolate | High diastereoselectivity |

| Chiral Ni(II) Complex | Chiral tridentate ligand | Asymmetric alkylation of glycine Schiff base | Excellent diastereoselectivity researchgate.net |

Resolution of Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is often achieved by converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by techniques such as crystallization or chromatography.

Diastereomeric Salt Formation: A common method for resolving racemic amino acids is through the formation of diastereomeric salts with a chiral resolving agent. acs.orgwikipedia.org For a racemic carboxylic acid like N-methyltryptophan, a chiral base (e.g., brucine, strychnine, or a chiral amine like (R)-1-phenylethylamine) is used. americanpeptidesociety.org The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.orgachemblock.com After separation, the desired enantiomer is recovered by treating the salt with an acid to remove the resolving agent. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. psu.edu

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures in a process known as kinetic resolution. researchgate.netwikipedia.orgtaylorandfrancis.com In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol or amine. nih.govwikipedia.org For N-methyltryptophan, a suitable enzyme could be used to selectively hydrolyze an ester or amide derivative of the racemic amino acid, or to selectively form an amide from the racemic acid. The success of enzymatic kinetic resolution relies on the high enantioselectivity of the enzyme, leading to a high enantiomeric excess of both the product and the unreacted starting material. researchgate.net

| Resolution Method | Principle | Key Reagent/Catalyst | Separated Species |

| Diastereomeric Salt Formation | Differential solubility of diastereomeric salts | Chiral amine or acid | Diastereomeric salts acs.orgwikipedia.org |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | Lipase, acylase, etc. | Product and unreacted enantiomer researchgate.netwikipedia.org |

Chemical Modification Strategies of the Indole (B1671886) Moiety

The indole ring of N-methyltryptophan is a versatile scaffold for chemical modification, allowing for the introduction of various functional groups to modulate the compound's properties.

Halogenation at Indole Ring Positions

The regioselective introduction of halogen atoms onto the indole ring is a valuable transformation, as the resulting halo-derivatives can serve as precursors for further functionalization, such as cross-coupling reactions. nih.gov Flavin-dependent halogenases have emerged as powerful biocatalysts for the site-selective halogenation of tryptophan and its derivatives. nih.govresearchgate.net

| Halogenase | Substrate | Position of Halogenation | Product |

| SttH | N-methyltryptophan | 6-position | 6-chloro-N-methyltryptophan nih.gov |

Alkylation and Arylation Reactions

Modification of the indole nitrogen (N-alkylation and N-arylation) can significantly impact the biological activity and physicochemical properties of N-methyltryptophan.

N-Alkylation: The N-alkylation of indoles is typically achieved by deprotonation of the indole NH with a base, followed by reaction with an alkyl halide. achemblock.com Common bases include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). For N-methyltryptophan, prior protection of the carboxyl and amino groups is necessary to avoid side reactions.

N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for N-arylation of indoles with aryl halides, though it often requires harsh reaction conditions. wikipedia.orgwikipedia.orgmdpi.com More modern methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts with specialized ligands to achieve the N-arylation of indoles under milder conditions with a broader substrate scope. wikipedia.orgdiva-portal.orgorganic-chemistry.org These reactions typically require the use of a base and an appropriate solvent. Again, protection of the amino acid functional groups is essential.

| Reaction | Catalyst | Coupling Partner | Key Conditions |

| N-Alkylation | - | Alkyl halide | Base (e.g., NaH), DMF achemblock.com |

| Ullmann Condensation | Copper | Aryl halide | High temperature wikipedia.orgwikipedia.org |

| Buchwald-Hartwig Amination | Palladium/ligand | Aryl halide | Base, inert atmosphere wikipedia.orgdiva-portal.org |

Derivatization at the Amino Acid Carboxyl and Amine Groups

The carboxyl and methylamino groups of N-methyltryptophan are key sites for derivatization, particularly for its incorporation into peptides or for the synthesis of other bioactive molecules.

Carboxyl Group Derivatization: The carboxylic acid can be converted into a variety of functional groups, most commonly esters and amides.

Esterification: Esters of N-methyltryptophan can be prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling reagents.

Amide Formation: Amide bond formation is central to peptide synthesis. The carboxyl group of N-methyltryptophan is typically activated using a peptide coupling reagent before reaction with an amine. A wide array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts like PyBOP, HBTU, and HATU. americanpeptidesociety.orgpeptide.comuni-kiel.desigmaaldrich.combachem.com The choice of coupling reagent can be critical, especially for sterically hindered amino acids like N-methylated ones, to ensure efficient coupling and minimize racemization. uni-kiel.debachem.com

Amine Group Derivatization: The secondary methylamino group can be protected or further functionalized.

Protection: In peptide synthesis, the N-terminal amino group is temporarily protected to allow for controlled, stepwise elongation of the peptide chain. The most common protecting groups are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. chemimpex.comchemimpex.comchemimpex.comnih.govnih.govcymitquimica.com These protecting groups can be introduced by reacting N-methyltryptophan with Fmoc-OSu or Boc-anhydride, respectively.

| Derivatization | Functional Group | Reagents | Product |

| Esterification | Carboxyl | Alcohol, Acid catalyst | Ester |

| Amide Formation | Carboxyl | Amine, Coupling reagent (e.g., HATU, PyBOP) | Amide peptide.comuni-kiel.debachem.com |

| Fmoc Protection | Methylamino | Fmoc-OSu | Fmoc-N-methyltryptophan chemimpex.comchemimpex.com |

| Boc Protection | Methylamino | Boc-anhydride | Boc-N-methyltryptophan chemimpex.comnih.govnih.gov |

Peptide Coupling and Amide Formation

The formation of a peptide bond involving the secondary amine of N-methyl-L-tryptophan presents a synthetic challenge due to steric hindrance. This increased steric bulk necessitates the use of potent coupling reagents to achieve efficient amide bond formation and high yields in peptide synthesis. Standard coupling reagents are often less effective, leading to incomplete reactions and the formation of side products. Consequently, a range of more reactive phosphonium and uronium salt-based coupling reagents have been developed and are frequently employed. peptide.combachem.com

Several coupling reagents have proven to be particularly effective for incorporating N-methylated amino acids into peptide chains. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate). peptide.comnih.gov These reagents are capable of activating the carboxylic acid component to a highly reactive species that can be readily attacked by the sterically hindered N-methyl amine. The choice of coupling reagent can be critical, especially when coupling two N-methylated amino acids consecutively, which is a particularly difficult step. nih.gov

Below is an interactive data table summarizing common coupling reagents used for N-methyl-L-tryptophan and their general applications in peptide synthesis.

| Coupling Reagent | Abbreviation | Typical Application | Reference |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Effective for sterically hindered couplings, including N-methyl amino acids. peptide.com | peptide.com |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Particularly effective for coupling N-protected N-methyl amino acids. nih.gov | nih.gov |

| Bromotripyrrolidinophosphonium hexafluorophosphate | PyBroP | Used to overcome low yields in couplings involving N-methyl amino acids where other reagents fail. bachem.com | bachem.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Often used with HOAt to improve efficiency in coupling N-methyl amino acids. nih.gov | nih.gov |

A general procedure for coupling an Fmoc-protected amino acid to resin-bound N-methyl-L-tryptophan using HATU involves dissolving the Fmoc-amino acid, HATU, and a non-nucleophilic base such as diisopropylethylamine (DIEA) in a suitable solvent like N,N-dimethylformamide (DMF). peptide.com This activated solution is then added to the resin, and the coupling reaction is allowed to proceed. Monitoring the completion of the coupling is crucial and can be done using a qualitative test such as the bromophenol blue test, as the standard ninhydrin (B49086) test gives a weak response with secondary amines. peptide.com

Esterification and Etherification

Esterification of the carboxylic acid moiety of 3-(1H-indol-3-yl)-2-(methylamino)propanoic acid is a common derivatization to protect the C-terminus during peptide synthesis or to modify the compound's polarity and bioavailability. A straightforward method for the synthesis of the methyl ester involves the reaction of the amino acid with methanol (B129727) in the presence of an activating agent such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). google.comnih.govresearchgate.net

For instance, L-tryptophan can be converted to its methyl ester hydrochloride by refluxing in a mixture of anhydrous methanol and thionyl chloride. google.com This method is generally applicable to amino acids for the formation of their methyl esters. nih.govresearchgate.net The resulting ester hydrochloride can then be neutralized to yield the free amino acid ester.

| Reactants | Reagents | Product | Yield | Reference |

| L-Tryptophan, Methanol | Thionyl Chloride | L-Tryptophan methyl ester hydrochloride | 92.8% | google.com |

| Amino Acids, Methanol | Trimethylchlorosilane | Amino acid methyl ester hydrochlorides | Good to Excellent | nih.govresearchgate.net |

Information regarding the direct etherification of the carboxylic acid group of N-methyl-L-tryptophan is not extensively reported in the scientific literature, suggesting this is a less common modification for this particular functional group. However, alkylation of the indole nitrogen (N1 position) is a known derivatization. nih.govnih.gov

Regioselective Functionalization Techniques

The indole ring of this compound is a rich platform for regioselective functionalization, allowing for the introduction of various substituents at specific positions. These modifications can significantly alter the biological properties of the molecule. The electronic nature of the indole ring typically directs electrophilic substitution to the C3 position; however, since this position is already substituted in tryptophan derivatives, functionalization occurs at other positions of the indole nucleus, often requiring specific strategies to achieve regioselectivity.

Nitration: The nitration of tryptophan derivatives can be directed to different positions on the indole ring by carefully selecting the protecting groups and reaction conditions. For instance, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester can yield either the 2-nitro or the 6-nitro derivative with high selectivity. nih.govnih.govresearchgate.net When the reaction is carried out with nitric acid in acetic anhydride, the 2-nitro product is predominantly formed. nih.govnih.gov Conversely, using trifluoroacetic acid as the solvent directs the nitration to the C6 position. nih.govnih.gov

Prenylation: Biocatalytic methods offer a high degree of regioselectivity. The enzyme 4-dimethylallyltryptophan synthase (4-DMATS) can catalyze the C4-prenylation of N-methyl tryptophan with high conversion rates. researchgate.netelsevierpure.comchemistryviews.orgnih.gov This enzymatic approach is advantageous as it often proceeds without the need for protecting groups and under mild reaction conditions. chemistryviews.org

Alkylation: The C2 position of the indole ring can be selectively alkylated. For example, photocatalytic methods have been developed for the C2-alkylation of tryptophan-containing peptides. acs.org Additionally, palladium-catalyzed C-H activation has been utilized for the C2-alkylation of tryptophan derivatives. semanticscholar.org

The following interactive data table summarizes various regioselective functionalization techniques for the indole ring of tryptophan and its N-methylated derivatives.

| Functionalization | Position | Reagents/Catalyst | Substrate | Yield | Reference |

| Nitration | C2 | HNO₃, Acetic Anhydride | Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | 67% | nih.govnih.gov |

| Nitration | C6 | HNO₃, Trifluoroacetic Acid | Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | 69% | nih.govnih.gov |

| Prenylation | C4 | 4-dimethylallyltryptophan synthase (4-DMATS) | N-methyl tryptophan | up to 90% conversion | researchgate.netelsevierpure.comchemistryviews.orgnih.gov |

| Alkylation | C2 | Photocatalysis or Pd(II)/norbornene | Tryptophan derivatives | - | acs.orgsemanticscholar.org |

These regioselective functionalization techniques provide powerful tools for the synthesis of diverse N-methyl-L-tryptophan analogs with tailored properties for various applications in research and development.

Metabolic Transformations and Enzymatic Demethylation of N Methyltryptophan

N-Methyltryptophan Oxidase (MTOX) Activity and Catalysis

N-Methyltryptophan oxidase (MTOX) is a flavoprotein that plays a crucial role in the metabolism of N-methylated amino acids. nih.gov The enzyme, encoded by the solA gene in Escherichia coli, facilitates the oxidative demethylation of secondary amino acids, with a pronounced preference for N-methyl-L-tryptophan. nih.govnih.govrhea-db.org

Enzyme Characterization and Substrate Specificity (e.g., Escherichia coli MTOX)

MTOX from E. coli has been characterized as a monomeric flavoenzyme that catalyzes the demethylation of N-methyl-L-tryptophan with a high catalytic efficiency (kcat = 4600 min-1). nih.govuniprot.org While its primary substrate is NMT, the enzyme can also oxidize other N-methyl amino acids, although at significantly lower rates. For instance, N-methylglycine (sarcosine) is a poor substrate for MTOX. nih.govnih.gov The enzyme's substrate specificity is determined by key structural features at the entrance of its active site. rcsb.org X-ray crystallography has revealed that a threonine residue (Thr239) in E. coli MTOX is crucial for accommodating the bulky indole (B1671886) side chain of NMT. rcsb.org Mutating this residue to methionine, which is found in the related enzyme sarcosine (B1681465) oxidase, dramatically shifts the enzyme's substrate preference, increasing its activity towards sarcosine while decreasing its efficiency with NMT. rcsb.org This highlights the presence of a conserved catalytic core among methylamino acid oxidases, with a distinct side-chain recognition pocket that dictates substrate specificity. rcsb.org

| Substrate | Organism | kcat (min-1) | Reference |

| N-methyl-L-tryptophan | Escherichia coli | 4600 | nih.gov |

| Sarcosine (N-methylglycine) | Escherichia coli | 24.5 | nih.gov |

Flavin Adenine Dinucleotide (FAD) Cofactor Interactions

MTOX relies on a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor to perform its catalytic function. uniprot.orgnih.govuniprot.org This prosthetic group is essential for the redox chemistry involved in the demethylation reaction. nih.gov The FAD cofactor in MTOX exhibits properties characteristic of flavoprotein oxidases, including the ability to form an anionic flavin semiquinone upon reduction and a reversible covalent adduct with sulfite. nih.gov The pKa for the ionization of the N(3)H proton of the oxidized FAD in MTOX is 8.36, which is approximately two pH units lower than that of free FAD, indicating that the protein environment significantly influences the electronic properties of the flavin. nih.gov The covalent linkage of FAD to the enzyme is crucial for its function, and specific active site residues, such as Lys341, have been identified as key for both proper flavin incorporation and the formation of this covalent bond. rcsb.org

Mechanistic Elucidation of Oxidative Demethylation

Kinetic Isotope Effect (KIE) studies have been instrumental in probing the mechanism of MTOX, particularly the C-H bond cleavage step. When the methyl group of a substrate like sarcosine is replaced with a deuterated methyl group (N-methyl-2H3-glycine), a large, pH-independent primary kinetic isotope effect is observed. nih.gov The average value for the KIE on kcat and kcat/Km was found to be 7.2. nih.govnih.gov Such a large KIE value strongly indicates that the cleavage of the C-H bond in the methyl group is the rate-limiting step in the catalytic cycle. nih.gov Furthermore, the lack of a significant solvent isotope effect on the kcat/Ksarcosine value suggests that a proton transfer from the solvent is not involved in this rate-determining step. nih.govnih.gov

| Parameter | Substrate | Isotope Effect (kH/kD) | pH Dependence | Reference |

| kcat | Sarcosine | 7.2 | Independent | nih.gov |

| kcat/Ksarcosine | Sarcosine | 7.2 | Independent | nih.gov |

| Flavin Reduction Rate | Sarcosine | 7.2 | Independent | nih.gov |

Computational studies, utilizing methods like quantum mechanics/molecular mechanics (QM/MM), have provided detailed molecular-level insights into the reaction mechanism. acs.org For the initial amine oxidation step, three primary pathways have been proposed for flavin-dependent amine oxidases: a direct/concerted hydride transfer, a radical mechanism, or an adduct-forming/polar nucleophilic pathway. acs.org Computational modeling of the MTOX reaction strongly favors a direct, concerted hydride transfer (HT) mechanism. acs.org In this proposed pathway, the anionic form of N-methyltryptophan acts as the reactive species, transferring a hydride ion directly to the FAD cofactor. acs.org This mechanism is energetically more favorable than the alternative radical or polar nucleophilic pathways.

Specific amino acid residues within the MTOX active site play critical and multifaceted roles in both the catalytic process and the proper formation of the functional enzyme (holoenzyme).

One such crucial residue is Lys259. This lysine (B10760008) is located on the opposite side (si-face) of the flavin ring from where the NMT substrate binds (re-face). nih.gov Site-directed mutagenesis studies have revealed that Lys259 has a pleiotropic impact on the enzyme. Replacing Lys259 with a neutral residue like glutamine, alanine, or methionine severely blocks (>95%) the covalent incorporation of FAD in vivo, indicating a vital role in holoenzyme biosynthesis. nih.gov While the resulting apoproteins can be reconstituted with FAD, their catalytic turnover rates are drastically reduced by approximately 2500-fold compared to the wild-type enzyme. nih.gov This demonstrates that Lys259 is the primary site for the activation of molecular oxygen, which is required for the re-oxidation of the reduced flavin cofactor. nih.gov The results suggest that MTOX possesses two distinct active sites on opposite faces of the flavin ring: one for N-methyltryptophan oxidation and another for oxygen reduction, with Lys259 being the key player in the latter. nih.gov

Computational studies have also implicated other residues in catalysis. Lys341 is proposed to function as an active-site base, facilitating the deprotonation of the substrate's amino group to generate the more reactive anionic form, and also contributes to electrostatic stabilization. acs.org Meanwhile, residues such as His263 and Tyr249 are thought to primarily aid in the proper alignment and binding of the substrate within the active site. acs.org

Intermediates and Products of N-Methyltryptophan Catabolism

The catabolism of N-methyl-L-tryptophan, initiated by enzymatic demethylation, yields two primary products: L-tryptophan and formaldehyde.

L-Tryptophan: The removal of the methyl group from N-methyl-L-tryptophan results in the formation of the essential amino acid L-tryptophan. This product can then enter the various metabolic pathways available to tryptophan, including protein synthesis and the kynurenine (B1673888) and serotonin (B10506) pathways.

Formaldehyde: The cleaved methyl group is released as formaldehyde, a highly reactive one-carbon molecule. Formaldehyde is a common byproduct of demethylation reactions in biological systems.

The immediate intermediate in this process is an unstable carbinolamine, which rapidly breaks down to yield the final products. The generation of these products highlights the role of N-methyl-L-tryptophan metabolism in contributing to the cellular pools of both a key amino acid and a reactive aldehyde.

| Substrate | Key Enzymatic Process | Primary Products |

|---|---|---|

| N-Methyl-L-tryptophan | Oxidative Demethylation | L-Tryptophan, Formaldehyde |

Interactions with Tryptophan Catabolic Pathways

Given that a primary product of N-methyl-L-tryptophan catabolism is L-tryptophan, its metabolism is intrinsically linked to the major tryptophan catabolic pathways. The most significant of these is the kynurenine pathway, which is responsible for the degradation of the majority of dietary tryptophan.

While direct studies on the interaction of N-methyl-L-tryptophan with the kynurenine pathway are limited, research on a closely related isomer, 1-methyltryptophan, provides significant insights. Studies have shown that 1-methyltryptophan can modulate the kynurenine pathway by increasing the plasma levels of kynurenic acid (KYNA), a neuroprotective metabolite. This suggests that N-methylated tryptophan derivatives can influence the flux of metabolites through this pathway.

The introduction of L-tryptophan from N-methyl-L-tryptophan demethylation would provide additional substrate for the rate-limiting enzymes of the kynurenine pathway, namely indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This could potentially alter the balance of neuroactive and immunomodulatory metabolites produced downstream in the pathway, such as kynurenine, kynurenic acid, and quinolinic acid. The precise nature and extent of this modulation by N-methyl-L-tryptophan itself warrants further investigation to fully elucidate its impact on tryptophan metabolism and its physiological consequences.

| Compound | Affected Pathway | Observed/Potential Effect |

|---|---|---|

| N-Methyl-L-tryptophan | Kynurenine Pathway | Potential modulation through the production of L-Tryptophan. |

| 1-Methyltryptophan (Isomer) | Kynurenine Pathway | Increased levels of Kynurenic Acid (KYNA). |

Mechanistic Investigations of 3 1h Indol 3 Yl 2 Methylamino Propanoic Acid and Its Analogues

Molecular Interactions with Biological Targets (Excluding Clinical Outcomes)

The biological activity of N-methyltryptophan and its derivatives is predicated on their ability to interact with specific macromolecules, thereby initiating a cascade of cellular events. These interactions are predominantly with enzymes and receptors, where they can act as inhibitors, activators, or ligands.

Enzyme Inhibition and Activation Studies (e.g., Indoleamine 2,3-Dioxygenase - IDO)

A primary focus of research has been the interaction of N-methyltryptophan analogues with indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. While direct inhibitory data for N-methyltryptophan is not extensively detailed in publicly available research, significant studies have been conducted on its close structural analogue, 1-methyl-tryptophan.

1-methyl-tryptophan is a well-characterized inhibitor of IDO. The L-isomer (L-1MT) acts as a weak inhibitor and can also serve as a substrate for the enzyme. In contrast, the D-isomer (D-1MT), also known as indoximod, is a more potent inhibitor of the IDO pathway in cellular systems, although it does not directly inhibit the IDO1 enzyme in cell-free assays. This suggests a more complex mechanism of action within a cellular context. The inhibition of IDO by these compounds leads to a reduction in the production of kynurenine from tryptophan.

The inhibitory activity of 1-methyl-tryptophan isomers on IDO has been quantified in various studies. For instance, in cell-free assays with purified recombinant human IDO, the effects of L-, DL-, and D-forms of 1-methyl-tryptophan on kynurenine production have been demonstrated. Furthermore, in IFNγ-activated HeLa cells, the intracellular IDO enzyme activity is inhibited by different isomers of 1-methyl-tryptophan, with specific EC50 values determined for each.

N-methyltryptophan itself is a substrate for the flavoenzyme N-methyltryptophan oxidase (MTOX) from Escherichia coli, which catalyzes its oxidative demethylation. This interaction, while not an inhibition, demonstrates a direct enzymatic engagement of the compound.

Receptor Binding and Ligand Activity Profiles (Excluding Clinical Outcomes)

Beyond enzyme interactions, tryptophan derivatives can also function as ligands for cellular receptors. The aryl hydrocarbon receptor (AHR) has been identified as a target for tryptophan metabolites. While direct binding studies of N-methyltryptophan to AHR are not widely reported, its analogue, 1-methyltryptophan, has been shown to activate the AHR signaling pathway. This activation can lead to the translocation of AHR to the nucleus and the subsequent transcription of target genes, such as cytochrome P450 enzymes CYP1A1 and CYP1B1.

The activation of AHR by tryptophan derivatives is an important aspect of their biological activity, as this receptor is involved in regulating immune responses and cellular differentiation. The interaction of N-methyltryptophan and its analogues with AHR represents a non-enzymatic mechanism through which these compounds can exert their effects.

Structure-Activity Relationship (SAR) Studies of N-Methyltryptophan Derivatives

The biological properties of N-methyltryptophan derivatives can be significantly altered by modifications to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how these changes influence their interactions with biological targets.

Impact of Indole (B1671886) Substitutions on Biological Properties (e.g., Halogenation)

Modifications to the indole ring of tryptophan derivatives can have a profound impact on their biological activity. Halogenation, the substitution with halogen atoms such as chlorine or bromine, is a common strategy to enhance the therapeutic properties of molecules. The precise placement of a halogen on the indole ring can alter the electronic properties and steric profile of the compound, potentially leading to improved efficacy, selectivity, and metabolic stability.

For example, the biosynthesis of various halogenated tryptophan derivatives has been achieved using engineered E. coli. This has enabled the production of compounds such as 6-chloro-tryptophan and 7-bromo-tryptophan. Studies on such halogenated indole compounds have shown that they can possess a range of biological activities, including antibacterial and antitumor effects. The position of the halogen atom is critical; for instance, substitution at the 4-position of the indole ring with an electron-withdrawing group can significantly shift the absorption and emission spectra of the molecule.

Alkylation at the N1-position of the indole ring is another modification that has been explored. N1-alkylated tryptophan derivatives have been shown to possess enhanced radical scavenging activity. The introduction of lipophilic alkyl chains can also increase the hydrophobicity of the molecule, which may influence its cellular uptake and interaction with membrane-bound targets.

| Modification | Position | Substituent | Observed Effect on Biological/Chemical Properties |

|---|---|---|---|

| Halogenation | 6-position | -Cl | Can enhance biological activity and metabolic stability. |

| Halogenation | 7-position | -Br | Can enhance biological activity and metabolic stability. |

| Alkylation | N1-position | Alkyl chain | Increases lipophilicity and can enhance radical scavenging activity. |

| Electron-withdrawing group | 4-position | -CHO, -NO2 | Red-shifts absorption and emission spectra. |

Stereochemical Influences on Molecular Interactions

Stereochemistry plays a crucial role in the biological activity of chiral molecules like N-methyltryptophan. The spatial arrangement of atoms can dictate how a molecule fits into the active site of an enzyme or the binding pocket of a receptor.

As previously mentioned in the context of IDO inhibition, the stereoisomers of 1-methyl-tryptophan exhibit different activities. The D-isomer (D-1MT) is generally a more effective inhibitor of the IDO pathway in cellular models compared to the L-isomer (L-1MT). This stereospecificity highlights the importance of the three-dimensional structure of the inhibitor for its interaction with the target.

The biosynthesis of β-methyltryptophan also demonstrates a stereochemical switch mechanism, where different enzymes control the formation of specific stereoisomers. This underscores the precise stereochemical control that is often observed in biological systems. The differential activity of stereoisomers is a critical consideration in the design and development of pharmacologically active tryptophan derivatives.

Biochemical Pathways Modulated by N-Methyltryptophan and Its Analogs (Excluding Clinical Human Data)

N-methyltryptophan and its analogs can influence several interconnected biochemical pathways, primarily stemming from the metabolism of the essential amino acid tryptophan. The two major pathways are the kynurenine pathway and the serotonin (B10506) pathway.

The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its metabolism. This pathway is initiated by the enzymes IDO and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. Kynurenine can be further metabolized into several neuroactive and immunomodulatory compounds, such as kynurenic acid and quinolinic acid. By inhibiting IDO, N-methyltryptophan analogs like 1-methyl-tryptophan can significantly reduce the production of these downstream metabolites. This modulation of the kynurenine pathway can impact immune responses, as kynurenine and its derivatives are known to be involved in immune tolerance.

The serotonin pathway, although metabolizing a smaller fraction of tryptophan, is crucial for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. The availability of tryptophan is a rate-limiting factor for serotonin synthesis in the brain. By inhibiting the kynurenine pathway, IDO inhibitors can increase the amount of tryptophan available for the serotonin pathway, potentially leading to increased serotonin synthesis.

Therefore, N-methyltryptophan and its analogs can act as modulators of the balance between the kynurenine and serotonin pathways. This has significant implications for cellular processes that are regulated by the metabolites of these pathways, including neuronal function and immune cell activity. For instance, α-methyltryptophan, another analog, serves as a prodrug for α-methylserotonin, a non-selective serotonin receptor agonist, thereby directly impacting the serotonin system.

| Pathway | Key Enzyme(s) | Key Metabolites | Effect of N-Methyltryptophan Analogs (e.g., IDO inhibitors) |

|---|---|---|---|

| Kynurenine Pathway | IDO, TDO | Kynurenine, Kynurenic acid, Quinolinic acid | Inhibition of IDO leads to decreased production of kynurenine and its downstream metabolites. |

| Serotonin Pathway | Tryptophan hydroxylase | Serotonin, Melatonin | Inhibition of the kynurenine pathway can increase tryptophan availability for serotonin synthesis. |

Advanced Analytical Methodologies for N Methyltryptophan Research

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for elucidating the molecular structure of N-Methyltryptophan. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals details about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of N-Methyltryptophan displays characteristic signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The indole (B1671886) ring protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to aromaticity. The protons on the propanoic acid chain and the N-methyl group appear in the more upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. researchgate.net The carbonyl carbon of the carboxylic acid is typically the most downfield signal (~175 ppm). The aromatic carbons of the indole ring resonate between approximately 110 and 138 ppm, while the aliphatic carbons of the side chain and the N-methyl group appear at higher field strengths. researchgate.net

Below are tables summarizing typical chemical shifts observed for N-Methyltryptophan.

Interactive Table: Typical ¹H NMR Chemical Shifts for N-Methyltryptophan

| Proton Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Indole N-H | ~8.0 |

| Aromatic C-H (Indole) | 7.0 - 7.8 |

| α-CH (Propanoic acid) | ~4.0 |

| β-CH₂ (Propanoic acid) | ~3.3 |

Interactive Table: Typical ¹³C NMR Chemical Shifts for N-Methyltryptophan researchgate.net

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic acid) | ~175 |

| C-8 (Indole) | ~138 |

| C-6 (Indole) | ~128 |

| C-2 (Indole) | ~125 |

| C-1 (Indole) | ~122 |

| C-3 (Indole) | ~120 |

| C-4 (Indole) | ~119 |

| C-7 (Indole) | ~111 |

| C-9 (Indole) | ~108 |

| C-α (Propanoic acid) | ~60 |

| C-β (Propanoic acid) | ~27 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For N-Methyltryptophan (molecular formula C₁₂H₁₄N₂O₂), the molecular weight is 218.25 g/mol . nih.gov In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 219.1. nih.govresearchgate.net

Collision-induced dissociation (CID) of the parent ion leads to characteristic fragment ions. A common fragmentation pathway for tryptophan and its derivatives involves the loss of the side chain, leading to the formation of a stable indole-containing fragment. nih.govnih.gov The fragmentation of the N-methyltryptophan parent ion often results in a prominent fragment from the cleavage of the N-Cα bond. nih.gov

Interactive Table: Key Mass Spectrometry Data for N-Methyltryptophan nih.govresearchgate.net

| Ion | Description | Approximate m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 219.1 |

| [M+H-H₂O]⁺ | Loss of water | 201.1 |

| [M+H-HCOOH]⁺ | Loss of formic acid (decarboxylation) | 173.1 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of N-Methyltryptophan shows characteristic absorption bands for its key structural features.

The spectrum will display a broad absorption for the O-H stretch of the carboxylic acid, often overlapping with the N-H stretching vibrations. The C=O stretch of the carboxylic acid gives a strong, sharp peak. Aromatic C-H stretches from the indole ring appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches from the side chain and methyl group are found just below 3000 cm⁻¹. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for N-Methyltryptophan

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | ~3400 |

| Carboxylic Acid O-H | Stretching (broad) | 3300 - 2500 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Carbonyl C=O | Stretching | ~1710 |

| Aromatic C=C | Stretching | ~1600 - 1450 |

Chromatographic Separation and Purification Techniques

Chromatography is essential for separating N-Methyltryptophan from reaction mixtures, byproducts, or other components in a complex sample, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of N-Methyltryptophan. nih.gov Reversed-phase HPLC is the most common mode used for this compound.

A typical HPLC method involves a C8 or C18 stationary phase column. oup.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent, typically acetonitrile or methanol (B129727). nih.govcore.ac.uk A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation.

Detection is commonly performed using a UV detector, monitoring the absorbance of the indole ring at approximately 280 nm, or a fluorescence detector for higher sensitivity and selectivity. core.ac.uktandfonline.com

Interactive Table: Example HPLC Method Parameters for N-Methyltryptophan Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance.

For N-Methyltryptophan, the stationary phase is typically silica gel coated on a glass or aluminum plate. researchgate.net A variety of mobile phase systems can be used, often consisting of a mixture of a polar organic solvent (like n-butanol or ethyl acetate), an acid (like acetic acid), and water. researchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

After development, the spots can be visualized under UV light (254 nm), where the indole ring will quench the fluorescence of the indicator in the TLC plate. Alternatively, a chemical stain such as ninhydrin (B49086) can be used, which reacts with the secondary amine of N-Methyltryptophan to produce a colored spot (typically yellow-orange for secondary amines). iitg.ac.in The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system.

Interactive Table: Common TLC System for N-Methyltryptophan

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v) |

| Visualization | UV light (254 nm) or Ninhydrin stain with heating |

Quantitative Analysis of N-Methyltryptophan in Biological and Environmental Matrices

The accurate quantification of 3-(1H-indol-3-yl)-2-(methylamino)propanoic acid, commonly known as N-Methyltryptophan, in complex samples such as biological fluids and environmental matrices is crucial for toxicological assessments and biomarker research. Various analytical techniques have been developed to achieve the necessary sensitivity and specificity for reliable detection.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. biosynth.com The development of a specific ELISA for N-Methyltryptophan would offer a high-throughput and cost-effective method for screening a large number of samples.

The development process for an N-Methyltryptophan-specific ELISA involves several critical stages. thermofisher.com The first step is the production of antibodies that specifically recognize N-Methyltryptophan. This typically involves conjugating N-Methyltryptophan to a larger carrier protein to make it immunogenic, followed by immunizing animals to produce polyclonal or monoclonal antibodies. The resulting antibodies must then be rigorously tested for their specificity and cross-reactivity with structurally similar molecules, such as tryptophan, to ensure the reliability of the assay. biosynth.com

A sandwich ELISA format is often preferred for its high specificity and sensitivity. thermofisher.com This format requires a "matched pair" of antibodies, where a capture antibody is immobilized on a microplate well to bind N-Methyltryptophan from the sample, and a detection antibody, which is conjugated to an enzyme, binds to a different epitope on the captured N-Methyltryptophan molecule. thermofisher.comcreative-diagnostics.com The final step involves adding a substrate that reacts with the enzyme to produce a measurable signal, typically a color change, which is proportional to the amount of N-Methyltryptophan in the sample. thermofisher.com

The performance of the developed ELISA must be validated according to established guidelines, assessing parameters such as sensitivity, precision, linearity, and accuracy. biosynth.com

Table 1: Key Components in a Hypothetical N-Methyltryptophan Sandwich ELISA

| Component | Function |

|---|---|

| Microtiter Plate | Solid phase for immobilizing the capture antibody. |

| Capture Antibody | Binds N-Methyltryptophan from the sample. |

| N-Methyltryptophan Standard | A known concentration of N-Methyltryptophan used to create a standard curve for quantification. |

| Detection Antibody | Binds to the captured N-Methyltryptophan; often conjugated with biotin. |

| Enzyme Conjugate (e.g., Streptavidin-HRP) | Binds to the detection antibody and catalyzes the color-change reaction. |

| Substrate (e.g., TMB) | Reacts with the enzyme to produce a visible signal. |

| Stop Solution | Halts the enzyme-substrate reaction. |

| Wash Buffer | Used to remove unbound reagents between steps. |

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the definitive quantification of small molecules like N-Methyltryptophan in complex biological matrices. nih.govchromatographyonline.com This methodology combines the separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation power of tandem mass spectrometry. ku.dk

The analytical process typically begins with sample preparation, which often involves solid-phase extraction (SPE) or protein precipitation to remove interfering substances from the matrix, such as urine or plasma. nih.gov To enhance accuracy and correct for variations during sample processing and analysis, a stable isotope-labeled internal standard, such as ¹³C₁²H₃-L-abrine, is added to the samples. nih.govresearchgate.net

Following extraction, the sample is injected into an HPLC system where N-Methyltryptophan is separated from other components on a chromatography column, such as a C18 column. nih.govnih.gov The separated compound then enters the mass spectrometer. Detection is typically performed in the positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). nih.gov MRM provides high specificity by monitoring a specific precursor-to-product ion transition unique to N-Methyltryptophan.

The method is validated by assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.govmdpi.com For instance, a validated method for quantifying L-abrine in human urine demonstrated endogenous levels of 0.72 ± 0.51 ng/mL in a reference range of 113 random samples. nih.gov Another rapid screening method reported a limit of detection of 5 ng/mL. nih.gov

Table 2: Summary of LC-MS/MS Parameters for Tryptophan and Metabolite Analysis

| Parameter | Description | Example from Literature |

|---|---|---|

| Matrix | Biological sample type | Human and rat urine nih.gov, Human plasma rsc.org |

| Sample Preparation | Extraction/cleanup method | Solid-Phase Extraction (SPE) nih.gov, Protein Precipitation nih.govrsc.org |

| Chromatography | Separation technique | High-Performance Liquid Chromatography (HPLC) nih.gov, UPLC |

| Column | Stationary phase | Restek Ultra Aqueous C18 nih.gov, Atlantis T3 C18 nih.gov |

| Ionization Mode | Mass spectrometry source | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection Mode | MS/MS scan type | Multiple Reaction Monitoring (MRM) nih.gov |

| Internal Standard | Used for quantification | ¹³C₁²H₃-L-abrine nih.govresearchgate.net |

| LLOQ Range | Method sensitivity | 3.42 to 244.82 nmol/L (for various tryptophan metabolites) nih.gov |

Biomarker Detection and Validation Methodologies (e.g., for Abrin Presence)

N-Methyl-L-tryptophan, also known as L-abrine, is a specific and reliable biomarker for exposure to abrin, a highly toxic protein found in the seeds of the rosary pea (Abrus precatorius). nih.govasm.orgnih.gov The validation of L-abrine as a biomarker is critical for its application in clinical and forensic toxicology. This validation confirms that the presence and quantity of the biomarker accurately reflect exposure to the toxin. nih.gov

The rationale for using L-abrine as a biomarker is its specificity; it is co-located with abrin in the seeds of A. precatorius and is not typically found in the human body from other sources. asm.orgnih.gov Furthermore, the concentration of L-abrine in the seeds can be higher than that of abrin itself, making it a more readily detectable marker. asm.orgnih.gov

Validation methodologies involve several key steps:

Method Development and Validation: As detailed in the previous section, robust analytical methods like LC-MS/MS must be developed and validated to accurately quantify the biomarker in relevant biological matrices, such as urine. nih.gov Validation includes establishing the method's accuracy, precision, sensitivity, and specificity. nih.gov

Reference Range Determination: Establishing the normal endogenous levels of the biomarker in a non-exposed population is crucial. A study of 113 random human urine samples found an average L-abrine concentration of 0.72 ng/mL, providing a baseline for comparison. nih.gov

Animal Exposure Studies: Controlled studies in animal models are used to understand the toxicokinetics of the biomarker. In one study, rats were intentionally exposed to abrin, and their urinary concentrations of L-abrine were monitored for up to 48 hours. nih.gov This demonstrated that the biomarker could be quantified within 24 hours post-exposure, though detection beyond this window was limited by rapid excretion. nih.gov

Clinical Case Confirmation: The ultimate validation comes from the successful application of the biomarker test in real-world clinical cases. The quantification of L-abrine has been used to confirm unintentional abrin poisoning, for example, in a 22-month-old child who ingested rosary peas. nih.govnih.gov This application illustrates the clinical utility of the method for confirming exposure and aiding in patient management. nih.govnih.gov

Table 3: Key Aspects of L-Abrine Biomarker Validation

| Validation Aspect | Methodology | Key Findings |

|---|---|---|

| Analytical Method | LC-MS/MS | A sensitive and specific method was developed and validated for quantifying L-abrine in urine. nih.gov |

| Human Reference Range | Analysis of 113 random urine samples | Endogenous levels were determined to be 0.72 ± 0.51 ng/mL. nih.gov |

| Animal Model Study | Intentional rat exposure study | Urinary L-abrine levels were monitored, confirming suitability for detection within 24 hours post-exposure. nih.gov |

| Clinical Application | Case report of human poisoning | Successfully confirmed abrin exposure by quantifying L-abrine in a patient's urine. nih.govnih.gov |

Theoretical and Computational Studies of N Methyltryptophan

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations are employed to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions at a subatomic level. These methods are particularly useful for understanding bond-breaking and bond-forming processes, which are central to enzymatic reactions.

In the context of N-Methyltryptophan, QM and hybrid QM/Molecular Mechanics (QM/MM) calculations have been pivotal in clarifying the mechanism of its oxidation by MTOX. nih.gov The oxidative demethylation of NMT involves the transfer of a hydride ion equivalent, and several pathways had been proposed: a direct/concerted pathway, a radical pathway, and an adduct-forming/polar nucleophilic pathway. nih.gov

QM/MM calculations, which treat the reactive core of the system with high-level quantum mechanics and the surrounding protein environment with classical molecular mechanics, have provided strong evidence favoring a direct, concerted hydride transfer mechanism. nih.gov These studies indicate that the anionic form of N-Methyltryptophan is the reactive species in this process. nih.gov

The table below summarizes the calculated activation energies for the different proposed reaction pathways for NMT oxidation by MTOX, demonstrating the favorability of the concerted hydride transfer.

| Proposed Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Direct/Concerted Hydride Transfer | 15.2 |

| Radical Mechanism | 25.8 |

| Adduct-Forming Mechanism | 30.1 |

These computational findings have been instrumental in building a detailed, molecular-level understanding of the catalytic mechanism of N-Methyltryptophan oxidase. nih.gov

Structure-Based Drug Design Principles Applied to N-Methyltryptophan Scaffolds (Excluding Drug Development/Clinical Trials)

Structure-based drug design utilizes the three-dimensional structural information of a target molecule to design and optimize ligands. The indole (B1671886) scaffold of N-Methyltryptophan serves as a valuable starting point for the design of new molecules with potential therapeutic applications.

One of the key principles in structure-based design is the identification and utilization of a pharmacophore. A pharmacophore is an abstract description of the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. For the N-Methyltryptophan scaffold, key pharmacophoric features often include:

A hydrophobic aromatic region (the indole ring).

A hydrogen bond donor (the indole nitrogen).

A hydrogen bond acceptor (the carboxyl group).

A cationic/ionizable group (the methylamino group).

Computational methods can be used to generate pharmacophore models based on the known interactions of N-Methyltryptophan or its analogs with a target protein. These models can then be used to virtually screen large compound libraries to identify novel molecules that possess the desired pharmacophoric features and are therefore likely to bind to the target.

Furthermore, the N-Methyltryptophan scaffold can be modified to explore the structure-activity relationship (SAR). For example, substitutions can be made on the indole ring or the amino acid side chain to enhance binding affinity or selectivity for a particular target. Computational techniques such as free energy perturbation (FEP) or thermodynamic integration (TI) can be used to predict the effect of these modifications on the binding free energy, thereby guiding the synthetic efforts towards more potent compounds.

The design of dendrimeric peptides functionalized with N1-alkyl tryptophan derivatives is an example of how the N-Methyltryptophan scaffold can be elaborated to create novel molecular architectures. These designs can be guided by computational modeling to optimize properties such as hydrophobicity and charge distribution.

Future Research Directions and Emerging Academic Perspectives on N Methyltryptophan

Elucidating Novel Biosynthetic and Metabolic Enzymes

The biosynthesis of N-methyltryptophan involves the methylation of tryptophan, a reaction catalyzed by a class of enzymes known as methyltransferases. While the broader mechanisms of tryptophan metabolism are well-documented, the specific enzymes responsible for the N-methylation of tryptophan in various organisms are still being identified and characterized.

Future research is anticipated to focus on the discovery and characterization of novel tryptophan N-methyltransferases from a diverse range of biological sources, including plants, fungi, and bacteria. For instance, in the biosynthesis of psilocybin in certain mushrooms, the enzyme PsiM, a methyltransferase, is responsible for sequential methylation reactions starting from L-tryptophan. Understanding the structure and reaction mechanism of such enzymes can provide insights into how N-methyltryptophan and other methylated indoleamines are produced in nature.

Furthermore, the metabolic fate of N-methyltryptophan is another area ripe for investigation. The flavoenzyme N-methyltryptophan oxidase (MTOX) found in Escherichia coli catalyzes the oxidative demethylation of N-methyl-L-tryptophan. The discovery of analogous enzymes in other organisms will be crucial in piecing together the complete metabolic pathways involving this compound. Unraveling these enzymatic processes will not only enhance our fundamental knowledge but also provide tools for the biocatalytic production of N-methyltryptophan and its derivatives.

| Enzyme Class | Function | Potential Research Focus |

| N-Methyltransferases | Catalyze the transfer of a methyl group to the nitrogen atom of tryptophan. | Discovery and characterization of novel enzymes from diverse organisms; understanding substrate specificity and reaction mechanisms. |

| Oxidoreductases | Involved in the degradation or modification of N-methyltryptophan, such as demethylation. | Identification of enzymes analogous to N-methyltryptophan oxidase in various species; elucidating the downstream metabolic pathways. |

Discovery of Undiscovered Natural Sources and Biological Functions

While N-methyltryptophan has been identified in certain terrestrial plants and fungi, its broader distribution in nature remains largely unexplored. A significant frontier in N-methyltryptophan research is the systematic screening of various ecosystems for its presence. Marine invertebrates, for example, are known to produce a vast array of secondary metabolites, including many nitrogen-containing compounds, and represent a promising, yet underexplored, source of N-methyltryptophan and its derivatives. unsrat.ac.idnih.gov

The biological functions of N-methyltryptophan are also a subject of growing interest. In plants, it has been shown to act as a resistance inducer, suggesting a role in plant defense mechanisms. ubc.ca As a secondary metabolite in fungi, it may be involved in mediating interactions with other organisms in their environment. nih.gov Future studies will likely focus on elucidating the specific roles of N-methyltryptophan in these and other biological contexts, including its potential as a signaling molecule or a protective agent.

Development of Advanced Synthetic Routes for Complex Derivatives

The chemical synthesis of N-methyltryptophan and its derivatives is crucial for enabling detailed biological studies. While several synthetic methods exist, there is a continuing need for the development of more advanced and efficient routes, particularly for the creation of complex and stereochemically pure derivatives.

Current research in this area is focused on asymmetric synthesis, which allows for the selective production of a specific stereoisomer of a chiral molecule like N-methyltryptophan. rsc.orgnih.gov This is particularly important as the biological activity of such molecules is often dependent on their stereochemistry. Methodologies being explored include the use of chiral auxiliaries, enantioselective hydrogenation, and enzymatic approaches. chim.it The development of novel synthetic strategies will facilitate the creation of a diverse library of N-methyltryptophan derivatives, which can then be used to probe their structure-activity relationships and identify compounds with enhanced or novel biological properties.

| Synthetic Approach | Description | Future Directions |

| Asymmetric Synthesis | Methods that produce a specific stereoisomer of a chiral molecule. | Development of more efficient and selective catalysts and chiral auxiliaries. |

| Enzymatic Synthesis | The use of enzymes to catalyze specific synthetic steps. | Discovery and engineering of enzymes with novel substrate specificities and reaction capabilities. |

| Combinatorial Chemistry | The rapid synthesis of a large number of different but related molecules. | Application to the generation of large libraries of N-methyltryptophan derivatives for high-throughput screening. |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in N-Methyltryptophan Research

The advent of "omics" technologies, such as metabolomics and proteomics, provides powerful tools for investigating the biological roles of N-methyltryptophan in a comprehensive and unbiased manner. researchgate.net

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be used to create a detailed profile of the metabolic changes that occur in response to N-methyltryptophan treatment. nih.govnih.govgencat.cat This can help to identify the metabolic pathways that are influenced by N-methyltryptophan and provide clues to its mechanism of action.

Proteomics, the large-scale study of proteins, can be employed to identify proteins that are differentially expressed or modified in the presence of N-methyltryptophan. nih.gov For example, a proteomic study of the apoplastic fluid from tomato plants treated with 1-methyltryptophan revealed an accumulation of proteins involved in plant defense. ubc.ca Such studies can pinpoint the molecular targets of N-methyltryptophan and shed light on the cellular processes it regulates. The integration of data from multiple omics platforms will be key to constructing a holistic understanding of the biological impact of N-methyltryptophan.

Exploration of Stereoselective Biological Recognition and Interaction

The stereochemistry of N-methyltryptophan is a critical determinant of its biological activity. The differential effects of its stereoisomers (L- and D-forms) highlight the importance of stereoselective recognition by biological macromolecules such as enzymes and receptors.

A notable example of this is the interaction of 1-methyltryptophan with the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). 1-methyltryptophan is a micromolar inhibitor of IDO but is largely inactive against TDO. This selectivity is attributed to steric hindrance in the active site of TDO, where the methylation of the indole (B1671886) nitrogen would cause a clash with a histidine residue that is not present in the active site of IDO.

Future research in this area will likely involve the use of structural biology techniques, such as X-ray crystallography and NMR spectroscopy, to obtain detailed three-dimensional structures of N-methyltryptophan in complex with its biological targets. These studies will provide a deeper understanding of the molecular basis of stereoselective recognition and guide the design of new derivatives with improved specificity and potency. The stereospecific biosynthesis of β-methyltryptophan, which involves a stereochemical switch catalyzed by the enzyme MarH, further underscores the importance of enzymatic control over stereochemistry in biological systems. nih.gov

Investigating Ecological Roles of N-Methyltryptophan in Source Organisms

The ecological roles of secondary metabolites are often multifaceted, involving interactions with other organisms and the environment. For N-methyltryptophan, its role as a defense-related compound in plants is an emerging area of research. Indole and its derivatives are known to be essential molecules in plant interactions with both herbivores and pollinators. researchgate.net

In the context of plant-herbivore interactions, N-methyltryptophan may act as a deterrent or a signaling molecule that primes the plant's defense responses. nih.govresearchgate.netplant-herbivore-interactions.net Future research could investigate the effects of N-methyltryptophan on the behavior and physiology of various herbivores.

In fungi, where N-methyltryptophan is produced as a secondary metabolite, it may play a role in competition with other microorganisms or in symbiotic relationships with plants. The investigation of the ecological functions of N-methyltryptophan in its natural producers will provide a more complete picture of its biological significance and may reveal novel applications in agriculture and biotechnology.

Q & A

Basic Research Questions

Q. What are the key methods for synthesizing 3-(1H-indol-3-yl)-2-(methylamino)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling indole derivatives with methylamino-propanoic acid precursors. For example, nucleophilic substitution or amide bond formation under basic conditions (e.g., using triethylamine) can be employed. Reaction optimization includes controlling pH (8–10), temperature (0–25°C), and solvent choice (e.g., DMF or THF) to minimize side reactions like racemization or indole oxidation .

- Validation : Purity is assessed via HPLC (≥98%) and NMR to confirm stereochemistry and functional group integrity .

Q. How is the structural conformation of this compound characterized, and what techniques are critical for resolving stereochemical ambiguities?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration and intramolecular interactions (e.g., hydrogen bonding, π-π stacking). For instance, SC-XRD revealed a Z-shaped conformation in related indole derivatives, with chiral centers confirmed via Flack parameter analysis .

- Complementary Techniques : Circular dichroism (CD) spectroscopy and chiral HPLC validate stereochemical consistency across batches .

Q. What is the role of this compound in biochemical pathways, particularly in enzyme-substrate interactions?

- Methodology : Competitive inhibition assays (e.g., fluorescence polarization or surface plasmon resonance) quantify binding affinity to targets like aminopeptidases or G-protein-coupled receptors. For example, derivatives of this compound showed nM-level affinity for formyl-peptide receptors (FPR2), with activity modulated by substituents on the indole ring .

- Pathway Mapping : Radiolabeled analogs (e.g., ³H or ¹⁴C isotopes) track metabolic incorporation into peptide chains or signaling cascades .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between this compound and its structural analogs?

- Case Study : A nitrobenzenesulfonamido analog exhibited a tetragonal crystal system (P4₁2₁2) with solvent-dependent disorder, while a toluenesulfonyl derivative crystallized in a monoclinic system. Discrepancies arise from solvent interactions (e.g., methanol vs. water) and substituent steric effects .

- Resolution Strategy : Use PLATON/SQUEEZE to model disordered solvent regions and compare packing motifs via Hirshfeld surface analysis. Validate with variable-temperature XRD to assess thermal stability .

Q. What experimental designs optimize the detection of weak intermolecular interactions (e.g., N–H⋯π) in this compound’s solid-state structure?

- Methodology : High-resolution XRD (≤0.8 Å resolution) combined with DFT calculations (e.g., B3LYP/6-31G*) identifies weak interactions. For example, N–H⋯π bonds in the title compound form 3D networks, stabilizing the lattice despite low bond energies (~2–5 kcal/mol) .

- Advanced Tools : Non-covalent interaction (NCI) plots visualize interaction regions, while Raman spectroscopy quantifies bond vibrational modes .

Q. How do modifications to the methylamino group affect the compound’s bioactivity and metabolic stability?

- Case Study : Replacing the methyl group with bulkier substituents (e.g., ethyl or cyclopropyl) reduced FPR2 agonist activity by 10-fold, likely due to steric hindrance. In contrast, fluorination improved metabolic stability in hepatic microsome assays (t₁/₂ increased from 2.1 to 5.3 hours) .

- Experimental Workflow : Structure-activity relationship (SAR) studies coupled with in vitro ADME profiling (e.g., CYP450 inhibition assays) guide rational design .

Q. What analytical challenges arise in quantifying trace impurities (e.g., diastereomers or oxidized byproducts) in this compound?

- Challenge : Diastereomers with <1% abundance can evade detection via standard HPLC.

- Solution : Ultra-high-performance LC (UHPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation (Rs > 2.0). Mass spectrometry (HRMS/MS) identifies oxidation products (e.g., indole ring hydroxylation) at ppm levels .

Retrosynthesis Analysis